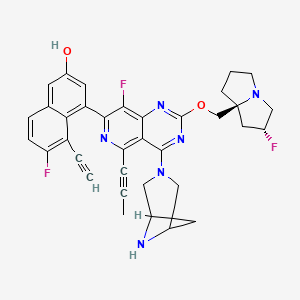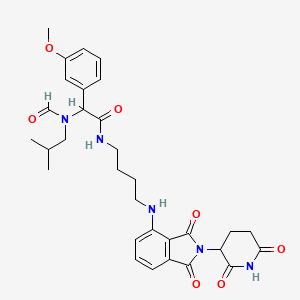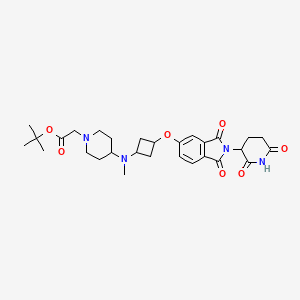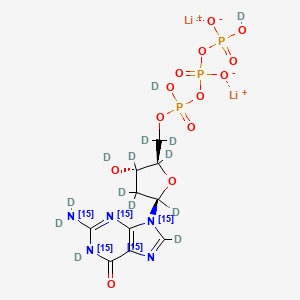
pan-KRAS-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pan-KRAS-IN-14 is a potent inhibitor targeting the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma, lung adenocarcinoma, and colorectal cancer. KRAS mutations are highly prevalent in these cancers, making KRAS a critical target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-14 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tetrahydroisoquinoline core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Pan-KRAS-IN-14 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Pan-KRAS-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the KRAS protein and its role in cellular signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic ductal adenocarcinoma, lung adenocarcinoma, and colorectal cancer.
Industry: Utilized in the development of new cancer therapies and in the screening of other potential KRAS inhibitors
作用機序
Pan-KRAS-IN-14 exerts its effects by binding to the KRAS protein, preventing its activation and subsequent signaling through downstream pathways such as the MAPK and PI3K pathways. This inhibition disrupts cellular processes that are essential for cancer cell proliferation and survival. The compound specifically targets the catalytic domain of KRAS, blocking its interaction with guanine nucleotide exchange factors and preventing the exchange of GDP for GTP .
類似化合物との比較
Similar Compounds
BI-2852: Another pan-KRAS inhibitor that targets the KRAS protein with high affinity.
BAY-293: A compound that inhibits KRAS activation and has shown efficacy in preclinical models.
Sotorasib: A KRAS G12C-specific inhibitor that has been approved for clinical use in non-small cell lung cancer .
Uniqueness of Pan-KRAS-IN-14
This compound is unique in its ability to target a broad range of KRAS mutations, making it a versatile tool for studying KRAS biology and developing new cancer therapies. Unlike some inhibitors that are specific to certain KRAS mutations, this compound can inhibit multiple KRAS variants, providing a broader therapeutic potential .
特性
分子式 |
C35H31F3N6O2 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC名 |
4-[4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C35H31F3N6O2/c1-3-6-27-29-32(30(38)31(40-27)25-13-23(45)11-19-7-8-26(37)24(4-2)28(19)25)41-34(42-33(29)43-16-21-12-22(17-43)39-21)46-18-35-9-5-10-44(35)15-20(36)14-35/h2,7-8,11,13,20-22,39,45H,5,9-10,12,14-18H2,1H3/t20-,21?,22?,35+/m1/s1 |
InChIキー |
RFESPHBPXZKJSG-UTJMDAJZSA-N |
異性体SMILES |
CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F |
正規SMILES |
CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OCC78CCCN7CC(C8)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)





![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)


![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)
